

# A Technical Guide to 1-Isopropylazulene: Commercial Availability, Purity, and Analysis

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Compound of Interest		
Compound Name:	1-Isopropylazulene	
Cat. No.:	B15203073	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **1-Isopropylazulene**, a key azulene derivative, for professionals in research and drug development. This document details its commercial suppliers, available purity grades, and the analytical methodologies crucial for its characterization. Experimental protocols for purification and analysis are also presented to support practical applications.

# **Commercial Suppliers and Purity Grades**

**1-Isopropylazulene**, often referred to by its synonym Guaiazulene or its systematic name 1,4-Dimethyl-7-isopropylazulene, is available from a range of chemical suppliers catering to research and industrial needs. The compound is typically offered in various purity grades, which are critical for different applications, from initial research to more sensitive drug development stages. Higher purity grades are essential for applications requiring minimal interference from impurities, such as in pharmaceutical formulations and biological assays.

A summary of prominent commercial suppliers and their offered purity grades is presented in Table 1. It is important to note that the availability and specifications can vary, and it is always recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase.

Table 1: Commercial Suppliers and Purity Grades of **1-Isopropylazulene** 



Supplier	Product Name(s)	CAS Number	Purity Grade(s) Offered
Sigma-Aldrich	Guaiazulene, phyproof® Reference Substance	489-84-9	≥99%
Apollo Scientific	1,4-Dimethyl-7- isopropylazulene	489-84-9	97%
Rose Scientific	Guaiazulene (1,4- Dimethyl-7- isopropylazulene)	489-84-9	99.5+%
Santa Cruz Biotechnology	Guaiazulene	489-84-9	≥97%
Thomas Scientific	Guaiazulene	489-84-9	99%

# Quantitative Data from a Representative Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical. For researchers and drug development professionals, the CoA is essential for ensuring the identity, purity, and quality of starting materials. While a specific, publicly available CoA for **1-Isopropylazulene** is not readily accessible, Table 2 presents a compilation of representative data based on typical specifications for high-purity organic compounds.

Table 2: Representative Certificate of Analysis Data for High-Purity 1-Isopropylazulene



Parameter	Specification	Representative Value	Method of Analysis
Appearance	Dark blue crystalline solid or liquid	Conforms	Visual Inspection
Identity (IR)	Conforms to reference spectrum	Conforms	Infrared Spectroscopy
Purity (GC-MS)	≥ 99.0%	99.6%	Gas Chromatography- Mass Spectrometry
Individual Impurity	≤ 0.1%	< 0.1%	Gas Chromatography- Mass Spectrometry
Total Impurities	≤ 0.4%	0.4%	Gas Chromatography- Mass Spectrometry
Melting Point	27-31 °C	29 °C	Capillary Method
Water Content (Karl Fischer)	≤ 0.1%	0.05%	Karl Fischer Titration
Residual Solvents	Meets USP <467> requirements	Conforms	Headspace GC

# Experimental Protocols Purification of 1-Isopropylazulene by Column Chromatography

This protocol describes a general method for the purification of **1-Isopropylazulene** using column chromatography, a standard technique for separating components of a mixture.[1]

Materials and Equipment:

- Crude 1-Isopropylazulene
- Silica gel (60-120 mesh)
- Hexane (or other suitable non-polar solvent)



- Ethyl acetate (or other suitable polar solvent)
- Glass chromatography column
- Collection flasks or test tubes
- Thin Layer Chromatography (TLC) plates and chamber
- Rotary evaporator

#### Methodology:

- Slurry Preparation: A slurry is prepared by mixing silica gel with the chosen eluent (a mixture of hexane and a small amount of ethyl acetate). The ratio of solvents should be determined by preliminary TLC analysis to achieve good separation.
- Column Packing: The slurry is carefully poured into the chromatography column. The solvent is allowed to drain slowly, and the column is gently tapped to ensure even packing and remove any air bubbles. A layer of sand can be added to the top of the silica gel to prevent disturbance when adding the sample and eluent.
- Sample Loading: The crude **1-Isopropylazulene** is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel column.
- Elution: The eluent is passed through the column. The deep blue band of 1Isopropylazulene will travel down the column. The polarity of the eluent can be gradually
  increased (by increasing the percentage of ethyl acetate) to facilitate the elution of the
  compound.
- Fraction Collection: Fractions of the eluate are collected in separate flasks or test tubes.
- Analysis: Each fraction is analyzed by TLC to determine the presence and purity of 1-Isopropylazulene.
- Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed using a rotary evaporator to yield the purified, deep blue **1-isopropylazulene**.



# Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of **1-Isopropylazulene**.[2] [3]

Instrumentation and Parameters (Representative):

- · Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977B or equivalent
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Inlet Temperature: 250 °C
- Injection Volume: 1  $\mu$ L (split or splitless injection can be used depending on the concentration)
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes
  - Ramp: 10 °C/min to 280 °C
  - Hold: 5 minutes at 280 °C
- Mass Spectrometer Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV
  - Mass Range: m/z 40-500
  - Source Temperature: 230 °C



Quadrupole Temperature: 150 °C

#### Sample Preparation:

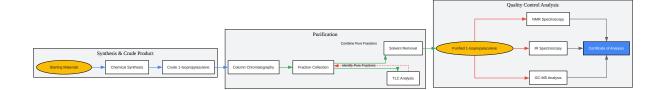
A dilute solution of the **1-Isopropylazulene** sample is prepared in a volatile organic solvent such as hexane or dichloromethane.

#### Data Analysis:

The resulting chromatogram will show a major peak corresponding to **1-Isopropylazulene**. The purity is calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the major peak can be compared to a reference library (e.g., NIST) to confirm the identity of the compound. Impurities will appear as smaller peaks with different retention times and their mass spectra can be used for tentative identification.

## **Visualizations**

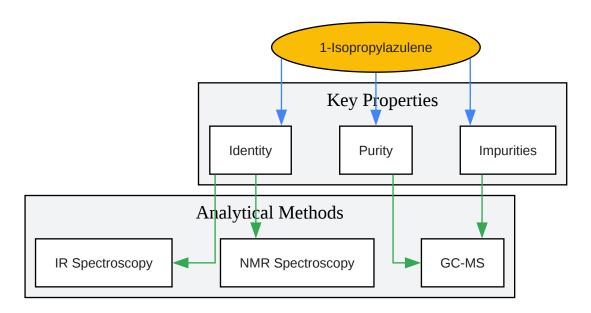
The following diagrams illustrate key workflows and relationships relevant to the handling and analysis of **1-Isopropylazulene**.



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Caption: Experimental workflow for the synthesis, purification, and analysis of **1-Isopropylazulene**.



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Caption: Relationship between key properties of **1-Isopropylazulene** and analytical methods for their determination.

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## References

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